molecular formula C20H26N4O5 B2708138 4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 865656-91-3

4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2708138
CAS No.: 865656-91-3
M. Wt: 402.451
InChI Key: CIPMLNDAMIIOEQ-UHFFFAOYSA-N
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Description

Diethyl 1-(1-{[(2,6-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(1-{[(2,6-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Diethyl 1-(1-{[(2,6-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1-(1-{[(2,6-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate: This compound is unique due to its specific structural features and functional groups.

    Other Triazole Derivatives: Compounds such as 1,2,3-triazole-4,5-dicarboxylates with different substituents on the triazole ring or ester groups.

Uniqueness

The uniqueness of 4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate lies in its combination of the triazole ring with the 2,6-dimethylphenyl group and diethyl ester functionalities. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

diethyl 1-[1-(2,6-dimethylanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5/c1-6-14(18(25)21-15-12(4)10-9-11-13(15)5)24-17(20(27)29-8-3)16(22-23-24)19(26)28-7-2/h9-11,14H,6-8H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPMLNDAMIIOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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